2-(4-Hydroxy-phenyl)benzofuran-5-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDCMXZYWCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349669 | |
| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-86-5 | |
| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 2 4 Hydroxy Phenyl Benzofuran 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the study of benzofuran (B130515) derivatives. These methods allow for a detailed examination of the molecule's electronic structure and associated properties from first principles.
Density Functional Theory (DFT) has been extensively used to study benzofuran-stilbene hybrid compounds and related structures. researchgate.netresearchgate.netresearchgate.net The B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) is a common choice for these calculations, providing a reliable balance between accuracy and computational cost for investigating molecular properties. researchgate.netresearchgate.net Such studies are foundational for understanding the antioxidative mechanisms and electronic features of these molecules. researchgate.netresearchgate.netresearchgate.net
Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like 2-(4-Hydroxy-phenyl)benzofuran-5-ol, this process involves calculating the molecular energy at various geometries until the lowest energy conformation is identified. Methods such as the semi-empirical PM3 method or force fields like MMFF have been used for conformational searches and initial optimizations of related structures. ehu.eusnih.gov
The planarity of the benzofuran ring system is a key feature. For instance, studies on the related compound resveratrol, which also contains phenolic rings, show that a planar structure is generally favored. researchgate.net The optimization process provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For example, in a study of a different benzofuran derivative, the presence of an intramolecular hydrogen bond was confirmed by the optimized geometry, showing a bond length of 1.678 Å between the hydroxyl hydrogen and a carbonyl oxygen. bhu.ac.in
Table 1: Illustrative Bond Lengths and Angles for a Benzofuran Derivative (Note: Data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a representative example). bhu.ac.in
| Parameter | Value | Parameter | Value |
| Bond Lengths | (Å) | Bond Angles | (°) |
| C=O | 1.2336 | C-C-O (carbonyl) | 120.5 |
| C=C (olefinic) | 1.3531 | C-C-C (aromatic) | 118.0 - 121.0 |
| O-H | 0.9600 | C-O-C (furan) | 106.5 |
| C-O (furan) | 1.3750 | H-O-C | 109.0 |
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netbhu.ac.in
In studies of related benzofuran-stilbene hybrid compounds, the HOMO is often located on the electron-rich phenol (B47542) or stilbene (B7821643) moiety, while the LUMO may be distributed across the benzofuran core. researchgate.netresearchgate.net The HOMO-LUMO energy gap for these types of compounds typically falls in a range that is predictive of their potential as antioxidants or in other biological activities. Time-dependent DFT (TD-DFT) is often used to study the electronic transitions between these orbitals. bhu.ac.inbohrium.com
Table 2: FMO Data for Related Benzofuran-Stilbene Compounds (Note: Data is for Amurensin H and related synthetic derivatives as representative examples). researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Amurensin H (1) | -5.41 | -1.55 | 3.86 |
| Derivative 2 | -5.50 | -1.50 | 4.00 |
| Derivative 3 | -5.39 | -1.77 | 3.62 |
| Derivative 4 | -5.42 | -1.74 | 3.68 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. youtube.com They illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, which are favorable for nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent intermediate or neutral potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl groups, highlighting their role as hydrogen bond acceptors and sites of potential deprotonation. bhu.ac.in Conversely, the hydrogen atoms of these hydroxyl groups would exhibit a positive potential (blue), indicating their propensity for hydrogen bonding or acting as proton donors. ehu.eusbhu.ac.in These maps are crucial for predicting intermolecular interactions, such as how the molecule might dock with a biological target. researchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis helps to quantify the electron distribution predicted by MEP maps and identify reactive sites. bhu.ac.intandfonline.com By assigning a partial charge to each atom, it provides a numerical basis for understanding electrophilic and nucleophilic centers. uni-muenchen.de
In a typical analysis of a benzofuran derivative, all hydrogen atoms are found to carry a positive charge. bhu.ac.in The oxygen atoms of the hydroxyl groups would be expected to have a significant negative charge. Carbon atoms bonded to electronegative atoms like oxygen will carry a partial positive charge, making them potential sites for nucleophilic attack. bhu.ac.in For instance, in a related benzofuran chalcone, the most positive carbon atom was the carbonyl carbon, while a carbon in the phenyl ring was the most negative. bhu.ac.in This information, combined with other reactivity descriptors derived from FMO analysis (like chemical potential, hardness, and electrophilicity), provides a comprehensive picture of the molecule's chemical reactivity.
Theoretical vibrational analysis, performed using DFT, calculates the vibrational frequencies of a molecule. These calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and the functional groups present. tandfonline.com The calculations also serve to confirm that the optimized geometry corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies. bohrium.com
For this compound, key vibrational modes would include the O-H stretching of the two hydroxyl groups, typically appearing in the 3200-3600 cm⁻¹ range. Other significant vibrations would be the C=C stretching of the aromatic rings and the C-O stretching of the furan (B31954) ring and hydroxyl groups. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed spectral bands. bhu.ac.intandfonline.com
Spectroscopic Property Prediction (e.g., UV-Vis Spectroscopy)
Computational chemistry plays a pivotal role in predicting and interpreting the spectroscopic properties of benzofuran derivatives. Methods such as time-dependent density functional theory (TD-DFT) are employed to forecast electronic transitions, which are directly related to experimental UV-Vis absorption and emission spectra. researchgate.net
For related 2-phenylbenzofuran (B156813) scaffolds, studies have shown that photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT), can be computationally modeled. researchgate.net These calculations help in understanding how structural modifications, such as the addition of electron-donating or electron-attracting groups, can tune the emission intensities and wavelengths. researchgate.net Theoretical analyses can confirm the nature of the emitting states and the relative free energies of different tautomers in the excited state, which governs the ratio of emission intensities. researchgate.net While specific TD-DFT studies on this compound are not widely published, the methodologies applied to similar compounds demonstrate a robust framework for predicting its UV-Vis spectroscopic characteristics. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are essential tools for understanding how this compound interacts with biological targets at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method has been extensively applied to this compound and its derivatives to explore their therapeutic potential.
One key area of investigation has been its interaction with estrogen receptors (ER). In a molecular docking study, this compound was evaluated for its binding affinity to the human estrogen receptor beta (ERβ). The simulation yielded a docking energy of -92.81, indicating a strong and favorable binding interaction. springermedizin.de This compound, along with other phytochemicals, has been identified as a potential ligand for both ERα and ERβ. nih.gov Docking studies on related benzofuran analogs against ERα have helped in identifying potential drug candidates for breast cancer by analyzing receptor-ligand binding interactions and comparing docking scores to known antagonists. researchgate.net
The benzofuran scaffold has been docked against a wide array of other biological targets, demonstrating its versatility. These include:
HCV NS5B Polymerase: Virtual screening through molecular docking identified benzofuran derivatives as potential pan-genotypic inhibitors. nih.govresearchgate.net
Stimulator of Interferon Genes (STING): Docking studies were used to predict the putative binding mode of benzofuran derivatives identified as STING agonists. nih.gov
DNA Gyrase: Benzofuran derivatives have been identified as inhibitors of the ATPase activity of M. tuberculosis DNA gyrase through virtual screening. acs.org
Tubulin: Benzofuran derivatives have been shown to interact with the colchicine (B1669291) binding site of tubulin, inhibiting its polymerization, a key mechanism in cancer therapy. researchgate.net
These studies typically reveal that the binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions, such as π-π stacking. nih.gov
Table 1: Molecular Docking Results for this compound and a Reference Ligand against Estrogen Receptor β (ERβ)
| Compound | Target Protein | Docking Energy |
| This compound | ERβ | -92.81 springermedizin.de |
| 6-Gingerol (for comparison) | ERβ | -102.06 springermedizin.de |
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, confirming that the docked pose is maintained in a simulated physiological environment.
For benzofuran derivatives, MD simulations have been crucial in validating initial docking results. nih.govresearchgate.net Studies on complexes with targets like the TIM-3 IgV domain and HCV NS5B polymerase have used MD simulations to confirm stable interactions. nih.govresearchgate.netnih.gov Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone. Low and stable RMSD values over the simulation timeframe (e.g., 100 ns) indicate minimal structural changes and a stable binding complex. nih.gov
Furthermore, MD simulations can elucidate the mechanism of action. For 2-phenyl-benzofuran derivatives acting as allosteric modulators of the Hsp90 protein, MD simulations were instrumental in guiding the ligand selection process and revealing the mechanisms of modulation in the absence of co-crystal structures. unimi.it These simulations can also highlight crucial interactions, such as persistent hydrogen bonds with key residues, that are critical for high-affinity binding. acs.org
Rational Design and Virtual Screening Applications for Novel Analogs
The scaffold of this compound serves as a valuable starting point for the rational design and virtual screening of novel, more potent, and selective analogs.
Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach has been successfully used with the benzofuran core. For instance, virtual screening based on molecular structure similarity and docking led to the identification of novel benzofuran-based inhibitors of the HCV NS5B polymerase from the ZINC database. nih.govresearchgate.net Similarly, a library of 160,000 compounds derived from 3-acyl-5-hydroxybenzofurans was screened to identify potential drug candidates for breast cancer targeting ERα. researchgate.net
Rational design , on the other hand, involves the iterative, structure-based design of new molecules with improved properties. This can involve techniques like fragment growth, where new functional groups are added to a known scaffold to improve interactions with the target. nih.govresearchgate.net For example, after analyzing the binding mode of benzofuran analogs with their target, new molecules can be designed to better occupy the binding pocket or form additional stabilizing interactions. nih.govresearchgate.netbham.ac.uk This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry, allowing for the optimization of lead compounds based on the this compound framework. bham.ac.uk
Structure Activity Relationship Sar Studies of 2 4 Hydroxy Phenyl Benzofuran 5 Ol and Its Analogs
Positional Effects of Hydroxyl and Other Substituents on Biological Activity
The position of hydroxyl groups and other substituents on the 2-phenylbenzofuran (B156813) framework is a critical determinant of its biological activity. sci-hub.boxrsc.org For instance, the presence of a hydroxyl group at the C-5 position of the benzofuran (B130515) ring is closely linked to the antibacterial activity of these compounds. rsc.org
In the context of cholinesterase inhibition, a key target in Alzheimer's disease research, the location of hydroxyl groups on the 2-phenyl ring significantly influences inhibitory potency. sci-hub.box Studies have shown that derivatives with two hydroxyl groups in the meta positions of the 2-phenyl ring exhibit higher inhibitory activity against butyrylcholinesterase (BChE) compared to those with hydroxyl groups in meta and para positions. sci-hub.box Specifically, 2-phenylbenzofuran derivatives with two hydroxyl groups at the meta positions displayed greater BChE inhibition than their isomers with hydroxyl groups at both meta and para positions. sci-hub.box Conversely, compounds with three hydroxyl substituents on the 2-phenyl ring demonstrated lower inhibitory activity against BChE. sci-hub.box
Furthermore, the simultaneous introduction of a halogen atom at the C-7 position of the benzofuran scaffold has been shown to enhance inhibitory activity against cholinesterase. sci-hub.box This highlights the synergistic effect of substitutions at different locations on the molecule. The position of halogen atoms is also a critical factor, with substitutions at the para position of a benzofuran's N-phenyl ring often leading to maximum cytotoxic activity. mdpi.com
Research on tubulin polymerization inhibitors has revealed that a methoxy (B1213986) group at the C-6 position of the benzofuran ring yields the most active compounds. nih.gov Shifting this methoxy group to the C-4, C-5, or C-7 positions resulted in decreased potency. nih.gov Interestingly, replacing the C-6 methoxy group with a more hydrophilic hydroxyl group was detrimental to the activity in the 2-unsubstituted benzo[b]furan series. nih.gov However, for hydroxyl substitutions, the C-4 position was found to be the most favorable for antiproliferative activity. nih.gov
Impact of Substitutions on the Phenyl Moiety at the C-2 Position on Pharmacological Profiles
Substitutions on the phenyl ring located at the C-2 position of the benzofuran core are pivotal in defining the pharmacological profile of these analogs. mdpi.comrsc.org The introduction of various functional groups at this position can significantly modulate the biological activity, including anticancer and antibacterial properties. mdpi.comrsc.org
For instance, earlier SAR studies identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of benzofuran derivatives. mdpi.com The introduction of substituents on the 2-position phenyl group is also closely related to the antibacterial activity of these compounds. rsc.org
In the pursuit of selective butyrylcholinesterase (BChE) inhibitors, research has highlighted the importance of hydroxyl group substitution on the 2-phenyl ring. nih.gov The concurrent presence of a single hydroxyl group in the para position of the phenyl ring and a halogen at position 7 of the benzofuran scaffold was found to improve inhibitory activity towards BChE. nih.gov Further investigations into the number and position of hydroxyl groups revealed that compounds with two hydroxyl substituents in the meta position on the phenyl-ring, combined with a chlorine or bromine atom at position 7 of the benzofuran scaffold, displayed the highest inhibitory activity. sci-hub.boxnih.gov Conversely, compounds with three hydroxyl groups on the 2-phenyl ring showed low BChE inhibitory activity. nih.gov
The nature of the substituent on the phenyl ring also plays a role. For example, in a series of 2-salicyloylbenzofuran derivatives, the presence of this specific group at C-2 conferred potent antibacterial activity. rsc.org
| Compound Series | Substitution on C-2 Phenyl Moiety | Observed Biological Activity | Reference |
|---|---|---|---|
| Hydroxylated 2-phenylbenzofurans | Two hydroxyl groups at meta positions | Higher BChE inhibitory activity | sci-hub.box |
| Hydroxylated 2-phenylbenzofurans | Hydroxyl groups at meta and para positions | Lower BChE inhibitory activity | sci-hub.box |
| Hydroxylated 2-phenylbenzofurans | Three hydroxyl groups | Lower BChE inhibitory activity | sci-hub.box |
| 2-phenylbenzofuran derivatives | Single hydroxyl group at para position (with halogen at C-7) | Improved BChE inhibitory activity | nih.gov |
Influence of Substituent Nature on the Benzofuran Ring System (e.g., at C-3, C-5, C-6, C-7)
The nature and position of substituents on the benzofuran ring system itself, particularly at the C-3, C-5, C-6, and C-7 positions, exert a profound influence on the pharmacological properties of these compounds. mdpi.comrsc.orgnih.gov
At the C-3 Position: The introduction of a methyl group at the C-3 position has been shown to increase the antiproliferative activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which are known inhibitors of tubulin polymerization. nih.gov
At the C-5 Position: The presence of a hydroxyl group, halogen, or amino group at the C-5 position is closely associated with the antibacterial activity of benzofuran derivatives. rsc.org In a series of aromatase inhibitors, 5,7-dichloro substituted compounds were the most potent. nih.gov
At the C-6 Position: For inhibitors of tubulin polymerization, a methoxy group at the C-6 position of the benzo[b]furan ring results in the most active compounds. nih.gov Moving this methoxy group to other positions (C-4, C-5, or C-7) leads to a decrease in potency. nih.gov Furthermore, replacing the C-6 methoxy with a more hydrophilic hydroxyl group proved to be detrimental to the activity of 2-unsubstituted benzo[b]furan derivatives. nih.gov In another study, compounds with a hydroxyl group at C-6 demonstrated excellent antibacterial activities. nih.gov
At the C-7 Position: The simultaneous introduction of a halogen at the C-7 position of the benzofuran scaffold has been found to enhance the inhibitory activity against cholinesterase. sci-hub.box Specifically, compounds with two hydroxyl groups in the meta position on the 2-phenyl ring, along with a chlorine or bromine atom at the C-7 position, showed the highest inhibitory activity. sci-hub.box
The following table summarizes the influence of substituents at various positions on the benzofuran ring:
| Position on Benzofuran Ring | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-3 | Methyl group | Increased antiproliferative activity | nih.gov |
| C-5 | Hydroxyl, halogen, or amino group | Associated with antibacterial activity | rsc.org |
| C-6 | Methoxy group | Most active for tubulin polymerization inhibition | nih.gov |
| C-6 | Hydroxyl group | Detrimental for tubulin polymerization inhibition (in 2-unsubstituted series) | nih.gov |
| C-7 | Halogen (in conjunction with hydroxylated 2-phenyl ring) | Enhanced cholinesterase inhibitory activity | sci-hub.box |
Role of Lipophilicity (e.g., Prenylation) in Modulating Inhibitory Activities
Lipophilicity, often modulated through the introduction of groups like prenyl moieties, plays a significant role in the inhibitory activities of 2-arylbenzofuran derivatives. mdpi.comresearchgate.net Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets. researchgate.net
In the context of cholinesterase inhibition, prenylated 2-arylbenzofuran derivatives have shown significant activity. mdpi.com For instance, moracin C and moracin N, which are prenylated, displayed potent butyrylcholinesterase (BChE) inhibitory activity, whereas their non-prenylated counterparts, moracin B and moracin M, did not show inhibition at the tested concentration. mdpi.com This suggests that the prenyl group is crucial for BChE inhibition. mdpi.com Both linear-type prenyl groups and cyclized prenyl groups (forming an α-chromene) have been found to be essential for this activity. mdpi.com
The increased lipophilicity due to prenylation is a valuable characteristic for secondary metabolites with a wide range of biological activities. researchgate.net For example, prenylated stilbenoids are recognized for their diverse pharmacological properties. researchgate.net
The following table illustrates the impact of prenylation on the BChE inhibitory activity of some 2-arylbenzofuran derivatives:
| Compound | Prenylation Status | BChE Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Moracin C | Prenylated | 27.9 μM | mdpi.com |
| Moracin N | Prenylated | 13.5 μM | mdpi.com |
| Moracin B | Non-prenylated | Inactive at 100 μM | mdpi.com |
| Moracin M | Non-prenylated | Inactive at 100 μM | mdpi.com |
Stereochemical Considerations in Benzofuran Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of benzofuran derivatives. The specific spatial orientation of substituents can significantly impact how a molecule interacts with its biological target.
For instance, in a study of benzofuranone derivatives, the absolute stereochemistry at the C-7 position was determined to be an R-configuration based on its negative specific optical rotation. mdpi.com This was further supported by circular dichroism spectroscopy. mdpi.com In another example, the cis configuration of a prenylated benzofuranone was found to be the preferred conformation for interacting with butyrylcholinesterase (BChE), as it showed moderate inhibitory activity while its trans isomer was only weakly active. mdpi.com
The role of stereochemistry is also evident in the solid-state structure of certain benzofuran-based amidrazones, where hydrogen interactions were found to be crucial in defining their stereochemistry. researchgate.net Furthermore, the absolute configuration of enantiomers of a 2-benzofuran-1(3H)-one derivative was determined using a combination of HPLC-ECD measurements and theoretical calculations. nih.gov
These findings underscore the importance of considering the stereochemical properties of benzofuran derivatives in the design and development of new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 2-(4-Hydroxy-phenyl)benzofuran-5-OL, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclization reactions using substituted phenols and aryl ketones. For example, 4-methoxyphenol and styrene derivatives can be condensed under acidic conditions (e.g., hexafluoropropanol as a solvent) with oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the benzofuran core . Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly impact regioselectivity and yield. Characterization via 1H/13C NMR and HRMS is critical to confirm structural integrity and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Standard characterization includes FT-IR (to confirm hydroxyl and aromatic C=C/C-O stretches), 1H/13C NMR (to resolve substituent positions on the benzofuran ring), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, SHELXL is widely used for small-molecule refinement, while ORTEP-III aids in visualizing 3D molecular geometry and thermal ellipsoids .
Q. What preliminary biological activities have been reported for this compound?
this compound has shown anti-proliferative activity in cancer cell lines and inhibitory effects on streptococcal hyaluronidase, likely due to its hydroxylated aromatic system interacting with enzyme active sites . These studies often employ MTT assays for cytotoxicity and enzyme inhibition assays (e.g., colorimetric methods) to quantify activity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding mechanism of this compound to targets like estrogen receptors (ER) or androgen receptors (AR)?
Molecular docking tools (e.g., iGEMDOCK ) are used to simulate interactions between this compound and receptors like ERβ or AR. The compound’s hydroxyl groups form hydrogen bonds with residues in the ligand-binding domain (e.g., AR’s Leu704 or ERβ’s Glu305), while the benzofuran moiety engages in π-π stacking. Free energy calculations (MM/PBSA) and binding affinity scores validate docking poses . Cross-referencing with control ligands (e.g., bicalutamide) helps identify competitive binding behavior .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?
SAR studies focus on modifying substituents at the 2-, 4-, and 5-positions of the benzofuran core. For example:
- Electron-donating groups (e.g., methoxy at the 4-position) improve solubility and membrane permeability.
- Hydroxyl groups at the 5-position enhance hydrogen bonding with target proteins.
- Aroyl substituents at the 2-position increase steric bulk, potentially improving receptor selectivity .
Dose-response assays and kinetic studies (e.g., IC50 shifts) quantify the impact of these modifications .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
Contradictions may arise from differences in cell lines, assay protocols, or compound purity. To address this:
Q. What strategies are effective in resolving structural ambiguities in derivatives of this compound?
For ambiguous structures (e.g., regioisomers), combine 2D NMR techniques (COSY, NOESY) with X-ray crystallography . For example, NOESY correlations can distinguish between 4- and 5-substituted benzofurans, while SHELXD solves phase problems in crystallography .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
